4-(Phenoxyacetyl)benzaldehyde
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Overview
Description
4-(Phenoxyacetyl)benzaldehyde is an organic compound with the molecular formula C15H12O3 It is characterized by the presence of a benzaldehyde group attached to a phenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxyacetyl)benzaldehyde typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting benzaldehyde with phenoxyacetic acid in the presence of a base such as potassium hydroxide. The reaction is usually conducted in an ethanolic solution and requires stirring for several hours to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields. This method involves the irradiation of the reactants with microwaves, leading to faster reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenoxyacetyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 4-(Phenoxyacetyl)benzoic acid.
Reduction: 4-(Phenoxyacetyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Phenoxyacetyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Phenoxyacetyl)benzaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s phenoxyacetyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the phenoxyacetyl group.
Phenoxyacetic Acid: Contains the phenoxyacetyl moiety but lacks the aldehyde group.
4-(Phenoxyacetyl)benzoic Acid: An oxidized form of 4-(Phenoxyacetyl)benzaldehyde.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
4-(2-phenoxyacetyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-10-12-6-8-13(9-7-12)15(17)11-18-14-4-2-1-3-5-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOQAYPLGTKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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